molecular formula C14H13ClN4O3 B13939887 4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine CAS No. 873566-59-7

4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine

Cat. No.: B13939887
CAS No.: 873566-59-7
M. Wt: 320.73 g/mol
InChI Key: ZQFABHRORNATPY-UHFFFAOYSA-N
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Description

2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at position 2, a morpholino group at position 6, and a nitrophenyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The chloro group can be introduced via a halogenation reaction using reagents such as phosphorus oxychloride. The morpholino group can be added through a nucleophilic substitution reaction using morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-morpholino-4-(3-nitrophenyl)pyrimidine is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. Additionally, the combination of chloro, morpholino, and nitrophenyl groups provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

CAS No.

873566-59-7

Molecular Formula

C14H13ClN4O3

Molecular Weight

320.73 g/mol

IUPAC Name

4-[2-chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C14H13ClN4O3/c15-14-16-12(10-2-1-3-11(8-10)19(20)21)9-13(17-14)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2

InChI Key

ZQFABHRORNATPY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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